molecular formula C18H25ClN4O2 B2789299 1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride CAS No. 1185152-06-0

1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride

Cat. No.: B2789299
CAS No.: 1185152-06-0
M. Wt: 364.87
InChI Key: YIJQOCFEXFYYTK-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic small molecule featuring a piperazine core substituted with a 2-ethoxybenzoyl group at position 1 and a 1-ethylimidazole moiety at position 2. The hydrochloride salt enhances its aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability. Piperazine derivatives are widely explored for their versatility in medicinal chemistry, often serving as central nervous system (CNS) agents, enzyme inhibitors, or ion channel modulators .

The 2-ethoxybenzoyl group may contribute to lipophilicity and metabolic stability, while the 1-ethylimidazole substituent could facilitate hydrogen bonding or metal coordination in biological targets. This structural combination aligns with trends observed in PARP inhibitors (e.g., ) and antihypertensives (e.g., prazosin hydrochloride, ), where aromatic and heterocyclic substituents dictate target specificity .

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-7-5-6-8-16(15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJQOCFEXFYYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole and piperazine derivatives.

Scientific Research Applications

1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₆H₂₁ClN₄O₂* ~352.8 2-Ethoxybenzoyl, 1-ethylimidazole Not reported (inferred) N/A
1-(1-Ethyl-1H-imidazol-2-yl)piperazine diHCl C₉H₁₈Cl₂N₄ 253.18 1-Ethylimidazole Intermediate in drug synthesis
HBK14 () C₂₄H₃₁ClN₂O₃ ~447.0 2-Methoxyphenyl, phenoxyethyl CNS modulation (inferred)
Prazosin HCl () C₁₉H₂₁ClN₅O₄ 419.85 Furoyl, quinazoline α1-Adrenergic antagonist
PARP-1 Inhibitor () C₂₄H₂₂BrN₅O₂S 524.08 Bromobenzyl, thienoimidazole PARP-1 inhibition
Meclizine HCl () C₂₅H₂₇Cl₃N₄O 529.91 Chlorophenyl, methylbenzyl Antiemetic, antihistamine

*Molecular formula and weight estimated based on structural similarity.

Substituent Effects on Activity

  • Imidazole vs. Benzimidazole : The target compound’s 1-ethylimidazole group contrasts with benzimidazole in . Imidazole’s smaller size may reduce steric hindrance, favoring interactions with enzymes like PARP or kinases, whereas benzimidazole’s extended aromatic system could enhance DNA intercalation .
  • Ethoxy vs. Methoxy Groups : The 2-ethoxybenzoyl group in the target compound likely offers greater metabolic stability compared to methoxy-substituted analogs (e.g., HBK14 in ), as ethoxy groups resist oxidative demethylation .
  • Hydrochloride Salts : All listed compounds utilize hydrochloride salts to improve solubility. For example, meclizine hydrochloride () achieves rapid absorption due to this formulation .

Biological Activity

1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with an ethyl imidazole and an ethoxybenzoyl moiety. This unique structure contributes to its biological properties, particularly in targeting various receptors and enzymes.

1. Antimicrobial Activity

Research has indicated that compounds containing piperazine and imidazole derivatives exhibit significant antimicrobial properties. A study showed that derivatives of piperazine could effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

2. Anticancer Activity

The compound has shown promising results in preclinical studies regarding its anticancer properties. It was evaluated against several cancer cell lines, demonstrating cytotoxicity that correlates with its structural modifications.

Case Study : In vitro studies on MDA-MB 231 (breast cancer) and U-87 MG (glioblastoma) cell lines revealed IC50 values ranging from 34 to 42 µM, indicating potent anticancer activity compared to standard treatments like Abraxane (ABZ) .

Cell Line IC50 (µM) Comparison with ABZ
MDA-MB 23134.31More effective
U-87 MG38.29Comparable

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This effect is crucial for potential therapeutic applications in chronic inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The imidazole moiety interacts with various receptors, including cannabinoid receptors, which may mediate its analgesic effects.
  • Enzyme Inhibition : The piperazine structure allows for effective inhibition of enzymes involved in inflammation and tumor progression.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. What are the key synthetic steps and critical reaction parameters for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the imidazole moiety onto the piperazine ring.
  • Acylation using 2-ethoxybenzoyl chloride to functionalize the piperazine nitrogen.
  • Salt formation with hydrochloric acid to enhance solubility and stability .
    Critical parameters include:
  • Temperature control (e.g., reflux conditions for imidazole coupling).
  • Solvent selection (e.g., dichloromethane or ethanol for acylation).
  • Purification methods (column chromatography or recrystallization) to achieve >95% purity .

Q. How is the compound characterized structurally and analytically?

  • Spectroscopic methods :
    • 1H/13C NMR to confirm substitution patterns on the piperazine and imidazole rings.
    • IR spectroscopy to identify carbonyl (C=O) and aromatic stretching frequencies .
  • Chromatography :
    • HPLC with UV detection (λ = 254 nm) for purity assessment.
    • TLC (hexane:ethyl acetate, 1:2) to monitor reaction progress .
  • Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .

Q. What are the recommended protocols for solubility and stability testing?

  • Solubility : Test in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 1–7.4) at 25°C. Note that hydrochloride salts generally exhibit improved aqueous solubility compared to free bases .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and varying pH (1–12) for 4–8 weeks. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can computational methods predict biological targets and binding affinities?

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or histamine receptors). Focus on the imidazole and benzoyl moieties as key pharmacophores .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the ligand-receptor complex .
  • Free energy calculations (MM-PBSA/GBSA) to quantify binding energies and validate docking poses .

Q. How to resolve contradictions in reported biological activity data for structural analogs?

  • Meta-analysis : Compare IC50 values across studies, noting differences in assay conditions (e.g., cell lines, incubation times).
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethoxy vs. trifluoromethyl groups) to isolate effects on activity. For example, trifluoromethyl analogs may show enhanced receptor selectivity but reduced solubility .
  • Dose-response validation : Replicate conflicting experiments under standardized protocols (e.g., NIH/3T3 cells for cytotoxicity, 48-hour incubation) .

Q. What strategies optimize in vivo efficacy while minimizing off-target effects?

  • Prodrug design : Modify the ethoxy group to a hydrolyzable ester for targeted release in acidic environments (e.g., tumor tissues).
  • Pharmacokinetic profiling :
    • Plasma protein binding : Use equilibrium dialysis to assess % bound (target: <90% for CNS penetration).
    • CYP450 inhibition assays to identify metabolic liabilities .
  • Toxicology : Perform acute toxicity studies in rodents (LD50 determination) and genotoxicity screening (Ames test) .

Q. How to design experiments for analyzing metabolic pathways?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (hydroxylation, N-dealkylation) via LC-MS/MS .
  • Isotope labeling : Use 14C-labeled compound to trace excretion routes (urine vs. feces) in preclinical models .
  • Enzyme inhibition : Test inhibition of CYP3A4/2D6 using fluorescent substrates (e.g., Vivid® assays) .

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